![molecular formula C10H12O3S B12632047 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid CAS No. 918828-25-8](/img/structure/B12632047.png)
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a sulfanyl group, which is further connected to a methylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with a suitable thiol compound under reflux conditions. The reaction is monitored using thin-layer chromatography to ensure completion . The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfanyl group can be reduced to form thiol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or signaling molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-Hydroxyphenyl)sulfanyl]-2,2,4,4-tetramethylpentanoic acid: This compound has a similar structure but with additional methyl groups, which can affect its chemical properties and reactivity.
4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid: Another structurally related compound with potential differences in biological activity and applications.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl and sulfanyl groups provide versatility in chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
918828-25-8 |
|---|---|
Fórmula molecular |
C10H12O3S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12O3S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13) |
Clave InChI |
NKSSVSWIHMSNHS-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


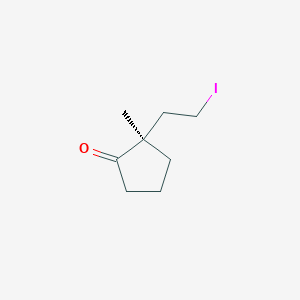
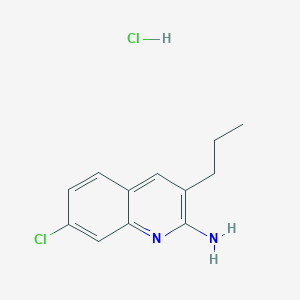
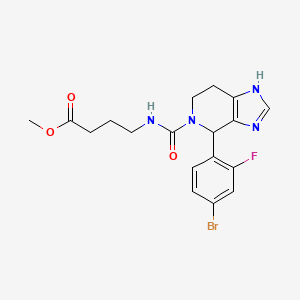
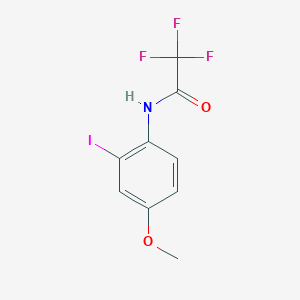
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)

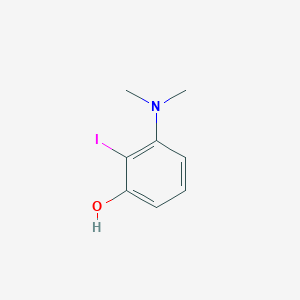
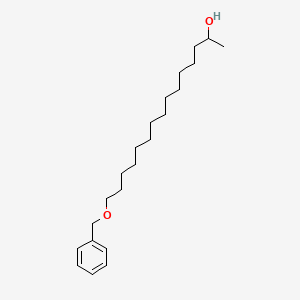
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)
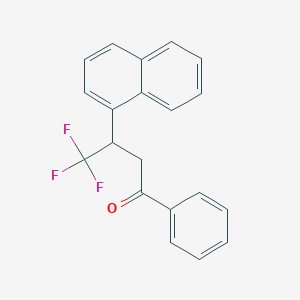

![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
